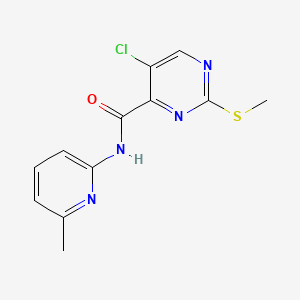
5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
作用機序
5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide inhibits CK2 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. CK2 has many substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK2, this compound can modulate multiple signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. It can induce cell cycle arrest and apoptosis in cancer cells, promote neurite outgrowth and reduce oxidative stress in neurons, and inhibit viral replication in infected cells. It can also modulate the expression of genes involved in cell proliferation, differentiation, and survival.
実験室実験の利点と制限
5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to modulate multiple signaling pathways. It has been extensively studied in preclinical and clinical settings, and its safety profile is well established.
However, this compound also has some limitations for lab experiments. It can have off-target effects on other kinases and signaling pathways, which can complicate data interpretation. It can also have variable efficacy depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of this compound in cancer and viral infections. Another area is the identification of biomarkers that can predict response to this compound and guide patient selection for clinical trials. Additionally, the development of more potent and selective CK2 inhibitors can improve the therapeutic potential of this class of compounds. Finally, the elucidation of the molecular mechanisms underlying the neuroprotective effects of this compound can lead to the development of novel therapies for neurodegenerative diseases.
合成法
5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-6-methylpyridine with methylthioacetic acid, followed by chlorination and cyclization to form the pyrimidine ring. The carboxamide group is introduced through an amide coupling reaction with 4-(dimethylamino)pyridine and 4-chloro-5-(trifluoromethyl)pyrimidine.
科学的研究の応用
5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and pancreatic cancers. It has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin.
In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's diseases. It has also been shown to improve cognitive function and memory in these models.
In viral infections, this compound has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and influenza A virus. It has also been shown to enhance the antiviral activity of other agents, such as interferon-alpha.
特性
IUPAC Name |
5-chloro-N-(6-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c1-7-4-3-5-9(15-7)16-11(18)10-8(13)6-14-12(17-10)19-2/h3-6H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVVCKAOJNSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329244.png)
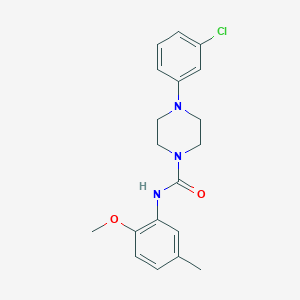
![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)
![2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5329288.png)
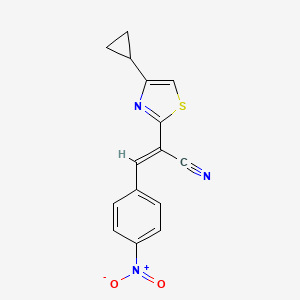
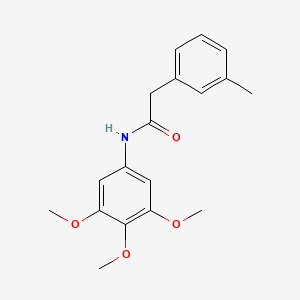
![N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5329310.png)

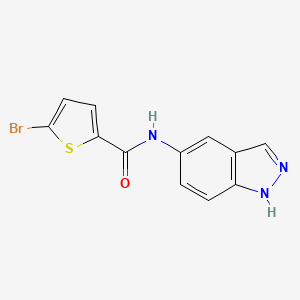
![3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329330.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329333.png)
![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclobutyl}amine hydrochloride](/img/structure/B5329334.png)
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylsulfonyl)-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5329344.png)